3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride
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Overview
Description
3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride is a complex organic compound featuring a bicyclic structure with a diazabicyclo core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride typically involves multiple steps:
Formation of the Diazabicyclo Core: The initial step involves the construction of the 3,9-diazabicyclo[4.2.1]nonane core. This can be achieved through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of the Chloropyridine Moiety: The 6-chloropyridine-2-carbonyl group is introduced via a coupling reaction, often using reagents like chloropyridine carboxylic acid derivatives and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicyclo core.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloropyridine-2-carbonyl)-3,7-diazabicyclo[4.2.1]nonane hydrochloride
- 3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]decane hydrochloride
Uniqueness
Compared to similar compounds, 3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride is unique due to its specific bicyclic structure and the positioning of the chloropyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6-chloropyridin-2-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O.ClH/c14-12-3-1-2-11(16-12)13(18)17-7-6-9-4-5-10(8-17)15-9;/h1-3,9-10,15H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYZUGPWJDUHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1N2)C(=O)C3=NC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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